2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(3,4-dimethylphenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-11-3-6-15(9-12(11)2)20-14-7-4-13(5-8-14)18-16(19)10-17/h3-9H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXIIDGKDCBEGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC2=CC=C(C=C2)NC(=O)CCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide typically involves the reaction of 3,4-dimethylthiophenol with 4-chloroacetylphenylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro group or to modify the thioether linkage.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified thioether derivatives.
Substitution: Amino derivatives, thiol-substituted products.
Scientific Research Applications
2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide involves its interaction with specific molecular targets. The compound’s thioether linkage and chloroacetamide group allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Chloroacetamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |
|---|---|---|---|---|
| 2-Chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide | C₁₅H₁₅ClNOS | 292.8 | Chloroacetamide, thioether | 3,4-Dimethylphenylthio, para-substituted |
| 2-Chloro-N-(3,4-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | 197.7 | Chloroacetamide | 3,4-Dimethylphenyl |
| 2-CHLORO-N-[4-(METHYLTHIO)PHENYL]ACETAMIDE | C₉H₁₀ClNOS | 215.7 | Chloroacetamide, thioether | Methylthio, para-substituted |
| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | C₁₁H₈Cl₂N₂OS | 303.2 | Chloroacetamide, thiazole | 3,4-Dichlorophenyl, thiazole ring |
| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide | C₂₂H₂₉N₂O₅S | 457.5 | Sulfonamide, ether | Isobutylamino, dimethoxyphenyl |
Key Observations:
Substituent Effects :
- The target compound’s 3,4-dimethylphenylthio group enhances steric bulk compared to simpler methylthio () or dichlorophenyl () substituents. This bulk may reduce solubility but improve lipid membrane permeability .
- Thioether groups (C–S–C) in the target and compounds contrast with sulfonyl () or ether () linkages, altering electronic properties (e.g., lower electronegativity of sulfur vs. oxygen) .
Sulfonamide and carbamate derivatives () are linked to ACE2 inhibition and pesticidal activity, respectively, highlighting the versatility of chloroacetamide scaffolds .
Physicochemical and Crystallographic Properties
Table 2: Physicochemical Data
| Compound Name | Melting Point (°C) | Hydrogen Bonding | Crystallographic Features |
|---|---|---|---|
| 2-Chloro-N-(3,4-dimethylphenyl)acetamide | Not reported | N–H⋯O chains along b-axis | Two independent molecules per unit cell |
| 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide | 459–461 | R₂²(8) inversion dimers | Twisted dichlorophenyl-thiazol dihedral (61.8°) |
| 2-CHLORO-N-[4-(METHYLSULFONYL)PHENYL]ACETAMIDE | Not reported | Sulfonyl acceptor sites | Likely polar crystal lattice |
Key Observations:
- Hydrogen-bonding patterns in 3,4-dimethylphenyl analogs () involve syn/anti conformations of N–H bonds, which could influence solubility and crystallinity in the target compound .
Biological Activity
2-Chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide
- Molecular Formula : C16H16ClNOS
- Molecular Weight : 303.82 g/mol
- Melting Point : Predicted at 202.15 °C
- Boiling Point : Approximately 482.7 °C at 760 mmHg
- Density : ~1.3 g/cm³
Structural Features
The compound features a chloroacetamide group attached to a phenyl ring, which is further substituted with a thioether moiety (3,4-dimethylphenyl). This unique structure is believed to contribute to its biological activity by interacting with various biological targets.
The biological activity of 2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide primarily involves enzyme inhibition. The compound has been shown to interact with key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
- Enzyme Inhibition : The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition of target enzymes.
- Cholinergic Activity : By inhibiting AChE and BChE, the compound potentially increases acetylcholine levels in neuronal cells, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar compounds within the same class. While specific data on 2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide is limited, related compounds have demonstrated significant antibacterial and antifungal activities against various pathogens .
Study on Enzyme Inhibition
A study investigated the inhibitory potential of various thioether compounds on AChE and BChE. The results indicated that compounds with similar structural features to 2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide exhibited promising inhibitory activity, suggesting potential therapeutic applications in treating cognitive disorders .
Anticancer Activity
In vitro studies have shown that derivatives of thioether compounds can exhibit anticancer properties by inducing apoptosis in cancer cell lines. Although specific data on this compound is sparse, its structural analogs have displayed varying degrees of cytotoxicity against different cancer types .
Comparative Analysis
To better understand the biological activity of 2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide, a comparison with similar compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-Chloro-N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)acetamide | Structure | AChE inhibitor |
| 2-Chloro-N-(4-(N-(3,4-dimethylthiazol-5-yl)sulfamoyl)phenyl)acetamide | - | Antibacterial properties |
| 2-Chloro-N-(4-(N-(3,4-dimethylpyrimidin-5-yl)sulfamoyl)phenyl)acetamide | - | Potential anticancer activity |
This table illustrates the diversity of biological activities associated with structurally similar compounds.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N-[4-[(3,4-dimethylphenyl)thio]phenyl]acetamide, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, thioether linkages (as in the compound’s structure) can be formed via Ullmann-type coupling between 4-aminothiophenol derivatives and halogenated aryl partners . Intermediate characterization should include 1H/13C NMR for verifying substituent positions and HPLC-MS to confirm purity. Evidence from similar acetamide syntheses highlights the use of IR spectroscopy to confirm carbonyl (C=O) and chloroacetamide functional groups .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination, as demonstrated in studies of analogous chlorophenylacetamides .
- High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy.
- 2D NMR (COSY, HSQC, HMBC) resolves complex aromatic substitution patterns and thioether connectivity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Safety data sheets for structurally related chloroacetamides recommend:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : In airtight containers away from oxidizing agents, with temperature monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. solid-state rigidity). Strategies include:
- Variable-temperature NMR to identify conformational exchange broadening .
- DFT calculations to compare theoretical and experimental NMR chemical shifts, as applied in studies of 3,4-dimethoxyphenylacetamides .
- SCXRD to validate bond angles/lengths and hydrogen-bonding networks, which influence spectral interpretations .
Q. What computational tools can predict the reactivity of the thioether and chloroacetamide moieties in novel reactions?
- Methodological Answer :
- Quantum chemical software (Gaussian, ORCA) models reaction pathways. For example, ICReDD’s workflow combines density functional theory (DFT) with experimental feedback to optimize reaction conditions for thioether-containing compounds .
- Molecular docking simulations assess interactions with biological targets (e.g., enzymes), guided by PubChem’s cheminformatics data .
Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?
- Methodological Answer :
- Design of Experiments (DoE) : Screen catalysts (e.g., CuI for Ullmann coupling) and solvents (DMSO vs. DMF) using factorial designs .
- In situ monitoring : Employ Raman spectroscopy to track reaction progress and intermediate stability .
- Purification : Use preparative HPLC with C18 columns to isolate the target compound from structurally similar byproducts .
Q. What strategies are effective for analyzing hydrogen-bonding interactions in the crystalline form of this compound?
- Methodological Answer :
- SCXRD : Identify N–H⋯O and O–H⋯O interactions, as seen in related acetamide crystal structures .
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., π-π stacking, van der Waals forces) .
- Thermogravimetric analysis (TGA) correlates stability with hydrogen-bonding networks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
